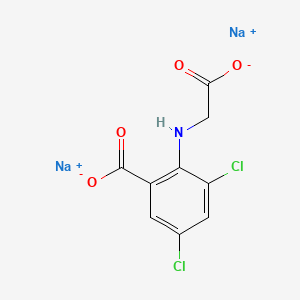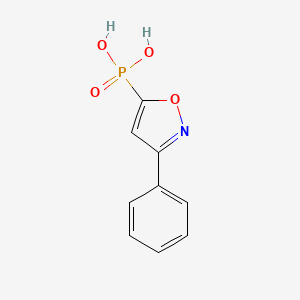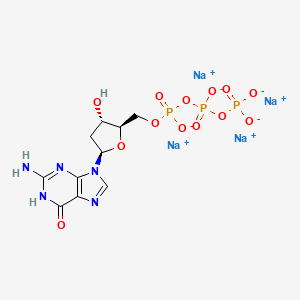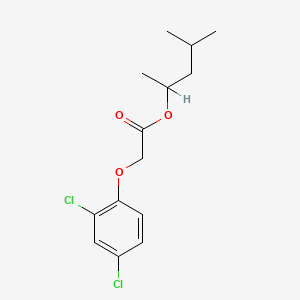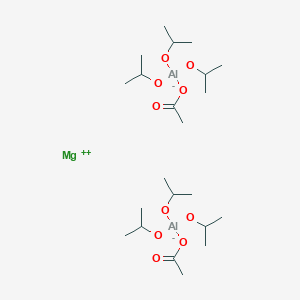
Magnesium bis((acetato-O)tris(propan-2-olato)aluminate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium bis[(acetato-o)tris(propan-2-olato)aluminate] is a heterocyclic organic compound with the molecular formula C22H48Al2MgO10 and a molecular weight of 550.878597 g/mol . This compound is known for its unique structure, which includes magnesium and aluminum atoms coordinated with acetate and propan-2-ol groups. It is used primarily in research and experimental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium bis[(acetato-o)tris(propan-2-olato)aluminate] typically involves the reaction of magnesium acetate with aluminum isopropoxide in a controlled environment. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The reaction conditions include maintaining a temperature range of 60-80°C and using anhydrous solvents to ensure the purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and advanced equipment to control the reaction conditions precisely. The final product is purified through recrystallization or distillation to achieve the desired purity levels required for research applications.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium bis[(acetato-o)tris(propan-2-olato)aluminate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of aluminum and magnesium.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The acetate and propan-2-ol groups can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of aluminum and magnesium, while reduction can produce lower oxidation states or elemental forms of these metals .
Aplicaciones Científicas De Investigación
Magnesium bis[(acetato-o)tris(propan-2-olato)aluminate] has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical imaging agents.
Industry: Utilized in the production of advanced materials and coatings
Mecanismo De Acción
The mechanism of action of Magnesium bis[(acetato-o)tris(propan-2-olato)aluminate] involves its ability to coordinate with various ligands and substrates. The aluminum and magnesium atoms act as Lewis acids, facilitating the formation of complexes with other molecules. This coordination ability is crucial for its catalytic activity in organic synthesis and polymerization reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium bis[(acetato-o)tris(ethanolato)aluminate]
- Magnesium bis[(acetato-o)tris(butan-2-olato)aluminate]
- Magnesium bis[(acetato-o)tris(methanolato)aluminate]
Uniqueness
Magnesium bis[(acetato-o)tris(propan-2-olato)aluminate] is unique due to its specific coordination environment and the presence of propan-2-ol groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Propiedades
Número CAS |
34463-98-4 |
|---|---|
Fórmula molecular |
C22H48Al2MgO10 |
Peso molecular |
550.9 g/mol |
Nombre IUPAC |
magnesium;acetyloxy-tri(propan-2-yloxy)alumanuide |
InChI |
InChI=1S/6C3H7O.2C2H4O2.2Al.Mg/c6*1-3(2)4;2*1-2(3)4;;;/h6*3H,1-2H3;2*1H3,(H,3,4);;;/q6*-1;;;2*+3;+2/p-2 |
Clave InChI |
HAVBWSYIHBIIJD-UHFFFAOYSA-L |
SMILES canónico |
CC(C)O[Al-](OC(C)C)(OC(C)C)OC(=O)C.CC(C)O[Al-](OC(C)C)(OC(C)C)OC(=O)C.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


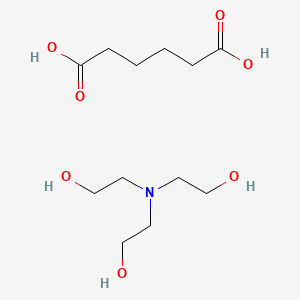
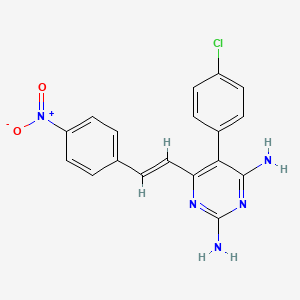
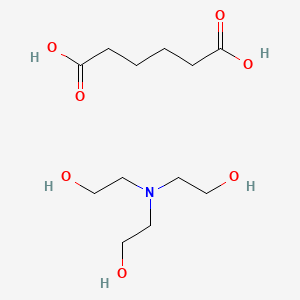
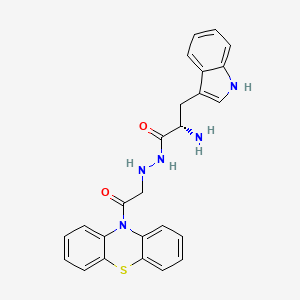
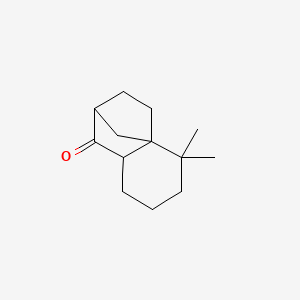
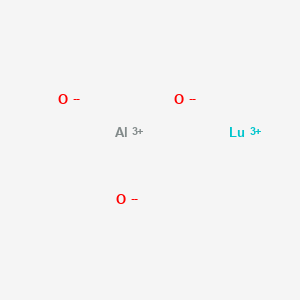
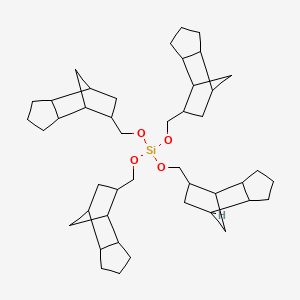

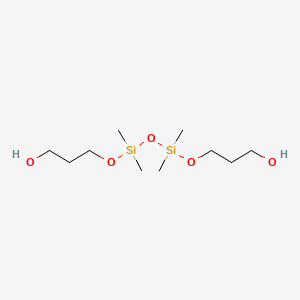
![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)
